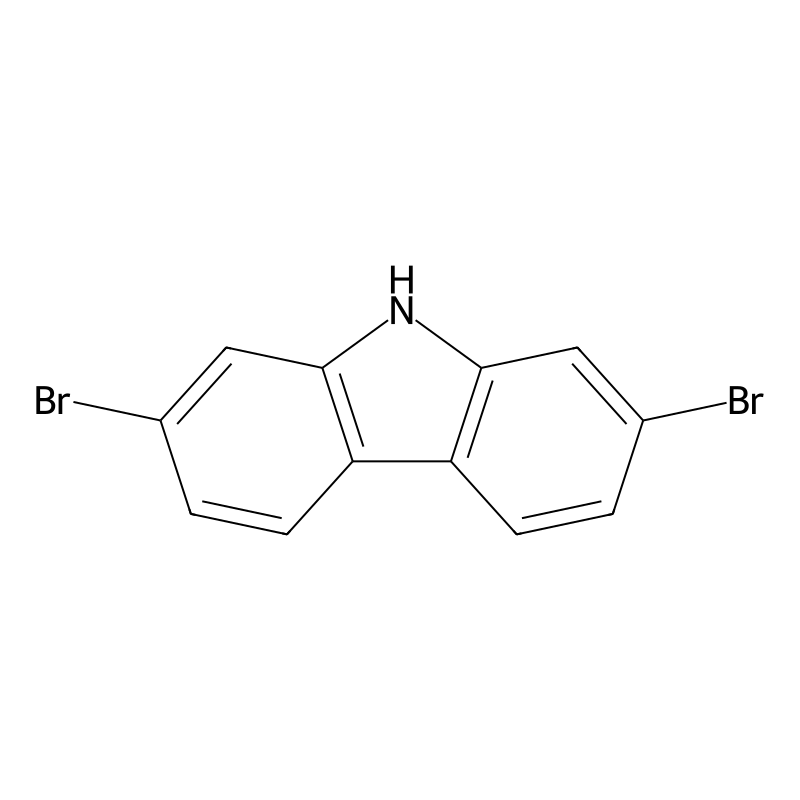2,7-dibromo-9H-carbazole

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic electronics
Carbazole derivatives have been studied for their potential applications in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) due to their desirable properties such as good charge transport characteristics, thermal stability, and tunable photophysical properties []. Research suggests that 2,7-dibromo-9H-carbazole can be used as a building block for the development of new OLED materials [].
Biomedical applications
Carbazole-based compounds have been explored for their potential applications in various fields of biomedicine, including cancer therapy and drug discovery []. Studies have shown that 2,7-dibromo-9H-carbazole exhibits antitumor activity and can be further modified to enhance its therapeutic potential [].
Material science
Carbazole derivatives are being investigated for their potential applications in various material science fields, such as hole-transport materials in perovskite solar cells and as flame retardants [, ]. The specific properties of 2,7-dibromo-9H-carbazole in these applications are still under exploration.
2,7-Dibromo-9H-carbazole is a halogenated heterocyclic compound with the molecular formula and a molecular weight of 325.0 g/mol. It features a carbazole backbone, which is a bicyclic structure consisting of a fused benzene ring and a pyrrole ring. The compound is characterized by the presence of two bromine atoms at the 2 and 7 positions of the carbazole structure, which significantly influences its chemical properties and reactivity. It appears as an off-white powder with a melting point ranging from 226 °C to 230 °C .
The reactivity of 2,7-dibromo-9H-carbazole is largely attributed to the electrophilic nature of the bromine substituents. Common reactions include:
- N-alkylation: The compound can undergo N-alkylation reactions, where an alkyl group replaces one of the hydrogen atoms on the nitrogen atom. This process often occurs under conditions such as microwave irradiation to enhance yields and reduce reaction times .
- Cross-coupling reactions: The bromine atoms serve as excellent leaving groups in cross-coupling reactions, such as Suzuki or Stille coupling, facilitating the formation of more complex organic structures .
Several synthesis methods have been developed for 2,7-dibromo-9H-carbazole:
- Traditional Synthesis: A common method involves the reduction of 4,4'-dibromo-2-nitrobiphenyl followed by cyclization to form the dibromocarbazole structure. This method typically yields moderate results and may require multiple steps .
- Microwave-Assisted Synthesis: Recent advancements include microwave-assisted synthesis techniques that enhance reaction efficiency and yield. This method allows for rapid heating and improved reaction conditions .
- Green Chemistry Approaches: Some studies have explored environmentally friendly synthesis routes that minimize waste and use less hazardous reagents, aligning with modern sustainable chemistry practices .
The unique positioning of bromine atoms in 2,7-dibromo-9H-carbazole enhances its reactivity compared to other carbazole derivatives, making it particularly valuable in synthetic applications within organic electronics.
Interaction studies involving 2,7-dibromo-9H-carbazole often focus on its role in various electronic devices. Research has shown that modifications at the nitrogen site can significantly impact solubility and electronic properties, which are critical for device performance. Studies have also examined how structural variations influence intermolecular interactions such as π–π stacking and hydrogen bonding within solid-state devices .
Similar Compounds- Carbazole: The parent compound without bromination; serves as a reference for comparison.
- 3,6-Dibromo-9H-carbazole: Similar in structure but with bromine substitutions at different positions; affects electronic properties differently.
- 9-Alkylcarbazoles: Variants where alkyl groups replace hydrogen atoms at the nitrogen site; these compounds often exhibit enhanced solubility.
Comparison TableCompound Bromination Pattern Key Properties
XLogP3
4.8
GHS Hazard Statements
Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (97.44%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Acute Toxic;Irritant
Wikipedia
2,7-Dibromo-9H-carbazole
Dates
Last modified: 08-15-2023
Explore Compound Types
Get ideal chemicals from 750K+ compounds
| Compound | Bromination Pattern | Key Properties |
XLogP3 4.8
GHS Hazard Statements
Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (97.44%): Toxic if swallowed [Danger Acute toxicity, oral]; H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation]; H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]; H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. Pictograms

Acute Toxic;Irritant Wikipedia
2,7-Dibromo-9H-carbazole
Dates
Last modified: 08-15-2023
Explore Compound TypesGet ideal chemicals from 750K+ compounds
|
|---|






